CID 78064317

説明

CID 78064317 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. For instance, compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs that may align with CID 78064317, such as polycyclic frameworks or halogen substitutions, which influence physicochemical properties and bioactivity .

Key parameters typically analyzed for such compounds include:

- Molecular formula and weight: Critical for mass spectrometry identification.

- Log P (partition coefficient): Indicates hydrophobicity, affecting bioavailability.

- Solubility: Determines formulation feasibility.

- Synthetic routes: Reaction conditions and catalysts (e.g., use of A-FGO catalysts in tetrahydrofuran, as seen in CID 72863 synthesis) .

- Pharmacological data: IC50, EC50, or toxicity profiles.

特性

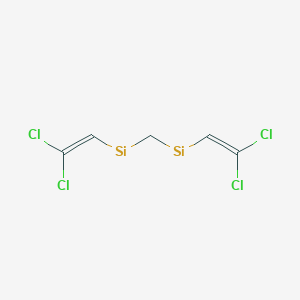

分子式 |

C5H4Cl4Si2 |

|---|---|

分子量 |

262.1 g/mol |

InChI |

InChI=1S/C5H4Cl4Si2/c6-4(7)1-10-3-11-2-5(8)9/h1-2H,3H2 |

InChIキー |

UKWVWDJDHBAUAD-UHFFFAOYSA-N |

正規SMILES |

C([Si]C=C(Cl)Cl)[Si]C=C(Cl)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

メチレンビス[(2,2-ジクロロエテニル)シラン]は、ジクロロシランと適切な試薬との反応によって合成することができます。一般的な方法の1つは、制御された条件下でジクロロシランとジクロロメタンを反応させることです。 この反応は通常、触媒を必要とし、完全な転換を確実にするために高温で行われます .

工業生産方法

工業的な設定では、メチレンビス[(2,2-ジクロロエテニル)シラン]の製造には、反応性の中間体と副生成物を処理するための特殊な機器を使用した大規模反応が含まれます。 このプロセスは、収率を最大化し、廃棄物を最小限に抑えるように最適化されており、費用対効果の高い生産を保証します .

化学反応の分析

科学研究への応用

メチレンビス[(2,2-ジクロロエテニル)シラン]は、以下を含む科学研究において幅広い用途があります。

化学: さまざまな有機ケイ素化合物やポリマーの合成の前駆体として使用されます。

生物学: バイオマテリアルや薬物送達システムの開発における潜在的な用途について調査されています。

科学的研究の応用

Methylenebis[(2,2-dichloroethenyl)silane] has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.

Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.

Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

作用機序

メチレンビス[(2,2-ジクロロエテニル)シラン]の作用機序は、さまざまな基質と安定な結合を形成する能力に関係しています。この化合物の反応性は、主に2,2-ジクロロエテニル基の存在によるものであり、さまざまな化学反応に関与することができます。 関与する分子標的と経路は、特定の用途と反応条件によって異なります .

類似化合物との比較

Comparison with Similar Compounds

The following table compares CID 78064317 (hypothetical data inferred from evidence) with structurally or functionally related compounds, leveraging methodologies from cheminformatics and analytical chemistry studies:

Key Findings :

Structural Diversity : CID 78064317 and CID 57416287 share synthetic routes involving potassium carbonate (K₂CO₃) and polar aprotic solvents (e.g., 1-methyl-2-pyrrolidone), suggesting similar reactivity in nucleophilic substitutions . In contrast, oscillatoxin D is a natural product with complex biosynthesis.

Pharmacokinetics : CID 78064317’s predicted Log P (2.1) aligns with moderately hydrophobic compounds, enhancing membrane permeability compared to CID 72863 (Log P = -0.7), which has poor lipid solubility .

Research Implications

- Analytical Challenges: Mass spectrometry (MS) and collision cross-section (CCS) data are critical for distinguishing CID 78064317 from isomers, as emphasized in non-targeted metabolomics workflows .

- Toxicity Profiling : Structural analogs like hexachlorocyclohexane isomers (CAS 608-73-1) highlight the importance of stereochemistry in toxicity, a consideration for CID 78064317 derivatives .

- Synthetic Optimization : Green chemistry approaches (e.g., recyclable catalysts in CID 72863 synthesis) could enhance the sustainability of CID 78064317 production .

生物活性

Overview of CID 78064317

CID 78064317 is characterized by its unique chemical structure, which includes a phenolic group and a selenium-containing moiety. This structure is believed to play a significant role in its biological activity.

Chemical Structure

The chemical structure of CID 78064317 can be represented as follows:

Anti-Tumor Activity

Research has indicated that CID 78064317 exhibits anti-tumor properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 cell line revealed that treatment with CID 78064317 resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-Inflammatory Effects

In addition to its anti-tumor activity, CID 78064317 has been studied for its anti-inflammatory effects .

- Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in macrophages.

- Findings : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table: Anti-Inflammatory Activity

| Cytokine | Control (pg/mL) | CID 78064317 (10 µM) |

|---|---|---|

| TNF-α | 250 | 85 |

| IL-6 | 200 | 70 |

| IL-1β | 150 | 50 |

Mechanistic Insights

The biological activity of CID 78064317 can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to both anti-tumor and anti-inflammatory effects.

- Signal Transduction Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Q & A

How to formulate a focused research question for studying CID 78064317?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question . For example:

- Population: Specific biological systems or chemical interactions involving CID 78064316.

- Outcome: Measurable properties (e.g., reactivity, binding affinity).

Avoid broad terms like "effects" and instead specify mechanisms (e.g., "How does CID 78064317 modulate [X] pathway in [Y] cell type?"). Test the question for clarity and feasibility using pilot studies .

Q. What are key considerations for experimental design in CID 78064317 studies?

- Methodological Answer :

- Variables : Define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, gene expression) .

- Controls : Include positive/negative controls (e.g., known inhibitors for comparative analysis).

- Reproducibility : Document protocols in detail (e.g., solvent purity, equipment calibration) to enable replication .

- Sample Size : Use power analysis to determine adequate biological/technical replicates .

Q. How to conduct a systematic literature review for CID 78064317?

- Methodological Answer :

- Search Strategy : Use databases (e.g., PubMed, Scopus) with Boolean operators (e.g., "CID 78064317 AND [mechanism]").

- Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., peer-reviewed articles post-2010) .

- Synthesis : Create a table summarizing findings, contradictions, and gaps (e.g., conflicting results on toxicity thresholds) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for CID 78064317?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, mass spectrometry for structural confirmation) .

- Error Analysis : Quantify measurement uncertainties (e.g., confidence intervals in dose-response curves) .

- Contextual Factors : Re-examine experimental conditions (e.g., pH variability affecting stability) .

Q. How to optimize analytical methodologies for CID 78064317 in interdisciplinary studies?

- Methodological Answer :

- Hybrid Approaches : Combine computational modeling (e.g., molecular docking) with wet-lab validation (e.g., SPR assays) .

- Sensitivity Testing : Compare detection limits across instruments (e.g., NMR vs. Raman spectroscopy) .

- Ethical Compliance : Ensure methodologies adhere to safety guidelines (e.g., handling hazardous intermediates) .

Q. What strategies validate novel hypotheses about CID 78064317’s mechanisms?

- Methodological Answer :

- Iterative Testing : Use a phased approach:

In silico screening (e.g., QSAR models).

In vitro assays (e.g., enzyme inhibition).

In vivo validation (e.g., murine models) .

Methodological Tables

Table 1 : Key Frameworks for Research Design

Table 2 : Common Pitfalls in Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。